8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with a purine base structure. This compound combines an allylamino group, a hydroxy-propyl group with an o-tolyloxy substituent, and a methyl group on a purine core. Such compounds often exhibit significant biological activity, making them of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis:
Reagents and Catalysts: : Common reagents include alkylating agents, base catalysts, and protective groups for selective reactions.
Conditions: : Reactions typically occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial synthesis scales up laboratory methods using continuous flow reactors and optimized conditions to ensure high yield and purity. Automation and real-time monitoring improve the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The allylamino group can be oxidized using reagents like potassium permanganate.
Reduction: : The purine core might undergo reduction with agents like hydrogen in the presence of palladium.
Substitution: : The o-tolyloxy group can participate in nucleophilic substitutions.
Common Reagents and Conditions
Typical reagents include bases like sodium hydroxide for deprotonation, and solvents like dimethyl sulfoxide (DMSO) for facilitating organic reactions.
Major Products Formed
Oxidation Products: : Introduction of carbonyl functionalities.
Reduction Products: : Formation of purine derivatives with hydrogenated sites.
Substitution Products: : Compounds with modified side chains.
Scientific Research Applications
This compound is explored for various applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Studies on its interaction with enzymes and receptors.
Medicine: : Potential therapeutic applications due to its biological activity.
Industry: : Utilized in manufacturing certain pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
Targets: : Enzymes involved in metabolic pathways, receptors in cellular signaling.
Pathways: : Interruption or modulation of specific biochemical pathways, influencing disease processes or physiological responses. The compound's structural features allow it to interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Unique Features
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substituent pattern, which imparts specific chemical and biological properties.
List of Similar Compounds
Purine Derivatives: : Such as caffeine and theophylline, which share the purine core but differ in substituents.
Aminoalkyl Purines: : Compounds with similar amino and alkyl side chains but different aromatic substitutions.
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-4-9-20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-8-6-5-7-12(14)2/h4-8,13,25H,1,9-11H2,2-3H3,(H,20,21)(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQALXAYQZENEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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